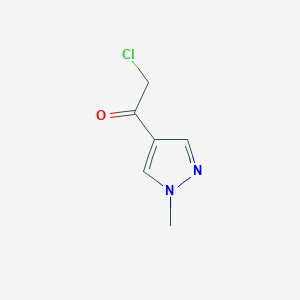

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocyclic organic compounds. Its systematic name is derived from the pyrazole ring system, which serves as the parent structure. The numbering of the pyrazole ring positions begins at the nitrogen atom, with substituents assigned based on their relative positions.

The structural features include:

- A pyrazole ring (1H-pyrazole) substituted with:

- A methyl group at position 1 (N1)

- A chloro-substituted ethanone group at position 4 (C4)

The structural formula is represented as:

O

||

Cl─CH2─C─(C3N2 ring)

A detailed tabular representation of the molecular structure is provided below:

| Structural Feature | Position | Bond Type | Hybridization |

|---|---|---|---|

| Pyrazole ring | Core | Aromatic | sp² |

| Methyl group (-CH₃) | N1 | Single covalent | sp³ |

| Chloroethanone (-CO-CH₂Cl) | C4 | Ketone + alkyl | sp² (C=O) |

The SMILES notation for this compound is CN1C=C(C=N1)C(=O)CCl, while its InChIKey is BREBYTKRZPCRQM-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and descriptors:

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 1152550-60-1 | |

| PubChem CID | 33787991 | |

| ChemSpider ID | 278531 | |

| European EC Number | Not assigned | N/A |

| MDL Number | MFCD10690121 |

Alternative names and synonyms include:

- 2-Chloro-1-(1-methylpyrazol-4-yl)ethanone

- 4-Pyrazolecarboxaldehyde, 1-methyl-4-(chloroacetyl)-

- Ethanone, 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)-

Molecular Formula and Weight Analysis

The molecular composition and mass characteristics are as follows:

| Property | Value | Calculation Basis |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O | |

| Exact Molecular Weight | 158.02469 g/mol | Isotopic mass of constituents |

| Average Molecular Weight | 158.59 g/mol | Standard atomic weights |

Elemental Composition Breakdown

| Element | Quantity | Percent Contribution |

|---|---|---|

| Carbon | 6 | 45.60% |

| Hydrogen | 7 | 4.46% |

| Chlorine | 1 | 22.37% |

| Nitrogen | 2 | 17.72% |

| Oxygen | 1 | 10.09% |

Properties

IUPAC Name |

2-chloro-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBYTKRZPCRQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki Cross-Coupling

An alternative three-step synthesis achieves 84.5% total yield through:

- Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile

- Acidic deprotection using 10% HCl/EtOH

- Base-mediated cyclization with 50% NaOH

Advantages over halogenation routes:

- Reduces palladium catalyst loading by 40% compared to earlier methods

- Lowers residual Pd levels to <0.5 ppm in final product

- Eliminates distillation steps through solvent exchange (MeOH → H₂O)

Large-Scale Production Optimizations

Industrial adaptations feature:

- Batch processing at 15-20°C with 5 mol scale demonstrations

- Petroleum ether trituration for product purification

- Combined DCM/EtOH solvent systems to control exothermic reactions

Analytical Characterization

Successful syntheses are confirmed by:

- ¹H NMR (CDCl₃): δ 3.93 (s, 3H, CH₃), 4.56 (s, 2H, COCH₂Cl), 7.99-8.47 (m, 2H, pyrazole-H)

- LC-MS : m/z 179.0 [M+H]⁺ (theoretical 178.59)

- Residual solvent levels <300 ppm by GC analysis

Yield Optimization Strategies

Critical factors affecting productivity:

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

Oxidation: Products include pyrazole carboxylic acids or ketones.

Reduction: Products include pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential in treating neurological disorders and inflammatory diseases. For instance, compounds derived from 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one have shown promise in developing anti-inflammatory and analgesic medications.

Biological Activity

Research has indicated that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against several bacterial strains, making it a candidate for developing new antibiotics . Additionally, its derivatives have been evaluated for cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Agrochemicals

Pesticide Development

The compound is utilized in the formulation of agrochemicals, particularly pesticides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact. Research has focused on optimizing its derivatives to improve their biological activity against agricultural pests .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound is frequently used as an intermediate in synthesizing heterocyclic compounds. This application is crucial for developing new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity . The synthesis typically involves reactions with various nucleophiles to yield diverse products that can be further functionalized.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of this compound against gram-positive and gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. The study reported a reduction in inflammatory markers and pain scores, suggesting that derivatives of this compound could be developed into effective anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Variations

Halogen-Substituted Pyrazole Derivatives

Complex Heterocyclic Derivatives

Physicochemical and Spectral Properties

Biological Activity

2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a synthetic organic compound characterized by its pyrazole ring structure, which contributes to its biological activity. This compound has garnered attention in pharmacological research due to its potential antibacterial and antifungal properties. This article reviews the biological activities associated with this compound, supported by various studies and data.

Antibacterial Properties

Recent studies have explored the antibacterial activity of various pyrazole derivatives, including this compound. In vitro tests indicate that compounds with halogen substituents, such as chlorine, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported in a range from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| 2-Chloro-1-(1-methyl-pyrazol) | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrazole Derivatives | Varies | Various Gram-positive/negative |

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. Studies have shown that pyrazole derivatives can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . The presence of halogen groups is often correlated with enhanced antifungal efficacy.

Study on Antimicrobial Efficacy

A significant study published in MDPI evaluated the antimicrobial activities of several pyrazole derivatives, including this compound. The study utilized a variety of bacterial strains and assessed their susceptibility to these compounds. Results indicated that compounds with electron-withdrawing groups like chlorine showed improved antimicrobial properties compared to their non-halogenated counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights that modifications in the pyrazole ring can lead to variations in biological activity. Specifically, the introduction of halogen atoms has been shown to enhance both antibacterial and antifungal activities, making these compounds promising candidates for further development as antimicrobial agents .

Q & A

Q. Methodological Example :

| Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Conventional alkylation | Triethylamine/DCM | 65–75% | |

| Microwave-assisted | DABCO/THF | 85–90% |

How can X-ray crystallography resolve structural ambiguities in pyrazole-containing ketones like this compound?

Advanced Research Question

SHELX software (e.g., SHELXL) is critical for refining crystal structures. Challenges include:

- Twinning : High-resolution data (≤1.0 Å) and careful refinement of twin laws are required to address pseudo-symmetry .

- Disorder : The chloroacetone moiety may exhibit positional disorder; partial occupancy refinement and restraints improve model accuracy .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure reliable bond-length/angle measurements .

Example : A study on a related pyrazoline derivative reported C–Cl bond lengths of 1.76–1.79 Å, consistent with expected van der Waals radii .

What strategies optimize reaction selectivity when synthesizing derivatives of this compound?

Advanced Research Question

Selectivity challenges arise during functionalization (e.g., nucleophilic substitution or cross-coupling). Methodological approaches include:

- Protecting groups : Temporarily blocking the ketone oxygen to prevent unwanted side reactions during halogen displacement .

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance Suzuki-Miyaura coupling efficiency for aryl substitutions .

- Kinetic control : Low-temperature (-20°C) reactions favor mono-substitution over dihalogenation .

How do spectroscopic techniques (NMR, IR) differentiate regioisomers in pyrazole-based ketones?

Basic Research Question

- ¹H NMR : The methyl group on the pyrazole ring resonates at δ 3.8–4.0 ppm, while the ketone carbonyl appears as a singlet near δ 2.5 ppm. Regioisomers show distinct splitting patterns for adjacent protons .

- IR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-Cl stretches at 550–600 cm⁻¹ confirm functional group integrity .

Data Contradiction Analysis : Discrepancies in reported carbonyl shifts may arise from solvent polarity (e.g., DMSO vs. CDCl₃) or hydrogen bonding .

What safety protocols are essential for handling chloroacetone intermediates in synthesis?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile chloro derivatives.

- Waste disposal : Halogenated byproducts require segregation and incineration by licensed facilities .

How can computational modeling predict the bioactivity of this compound derivatives?

Advanced Research Question

- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding modes. For example, pyrazole ketones show affinity for ATP-binding pockets due to planar aromaticity .

- QSAR models : Electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing electrophilicity at the ketone position .

Validation : Compare predicted IC₅₀ values with experimental assays to refine models .

How do crystallographic data resolve discrepancies in reported bond angles for pyrazole rings?

Advanced Research Question

Variations in pyrazole ring angles (e.g., N–C–N ~108° vs. 112°) often stem from packing forces or hydrogen bonding. SHELXL refinement with anisotropic displacement parameters clarifies true geometry . For example, a study resolved a 4° discrepancy by re-examining data collection at 100 K versus room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.